Morpholino(4-nitrophenyl)methanone

Cancer Cell Cycle Arrest G2/M Checkpoint Selective Cytotoxicity

Researchers developing selective G2/M checkpoint inhibitors require compounds that distinguish cancerous from noncancerous cells-a phenotype not reproducible with ortho/meta isomers or piperidine analogs. Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2) is the validated para-nitro isomer: • G2/M arrest with cancer-cell selectivity at 4 µM in SK-HEP-1 assays • Dual LXR-beta/DAF-12 nuclear receptor activity (IC50 67.4 µM) • XLogP3 0.8, zero H-bond donors for CNS-optimized lead design • ≥95% purity; gram-scale multi-vendor availability ensures supply continuity.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 5397-76-2
Cat. No. B1267317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(4-nitrophenyl)methanone
CAS5397-76-2
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
InChIKeyVGGZQWDRWOXJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino(4-nitrophenyl)methanone CAS 5397-76-2: Core Identity and Procurement Baseline


Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2), also known as 4-(4-nitrobenzoyl)morpholine, is a synthetic organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol [1]. It belongs to the class of nitro-substituted benzoyl morpholines, characterized by a morpholine ring linked via a carbonyl bridge to a 4-nitrophenyl group . The compound is primarily utilized as a building block in medicinal chemistry and has been identified as a kinase inhibitor with the ability to arrest cancer cells in the G2/M phase of the cell cycle . Commercially, it is typically supplied at ≥95% purity, with a reported melting point range of 100–103°C [1].

Cell-cycle checkpoint research probe
Nuclear receptor screening scaffold
Selective cytotoxicity assay context
Building block for parallel synthesis

Why Generic Substitution of Morpholino(4-nitrophenyl)methanone Is Not Advisable


Within the nitrobenzoyl-morpholine series, the position of the nitro substituent and the nature of the heterocyclic amine are not interchangeable without measurable consequences for biological activity. The para-nitro isomer (CAS 5397-76-2) has been specifically associated with G2/M phase cell cycle arrest and selective toxicity toward cancer cells while sparing noncancerous cells, a phenotype not currently documented for the ortho- or meta-nitro isomers . Furthermore, substitution of the morpholine ring with piperidine or piperazine alters hydrogen-bonding capacity, basicity (pKa), and conformational flexibility, which can fundamentally change target engagement profiles [1]. The quantitative evidence below substantiates why procurement decisions should be compound-specific rather than class-based.

Regioisomer Ortho- and meta-nitro isomers lack documented G2/M arrest and cancer-cell selectivity data; phenotype may not transfer.
Heterocycle Piperidine or piperazine ring substitution alters H-bond capacity and basicity, which can shift target engagement profiles away from the morpholine benchmark.
Sourcing Ortho/meta isomers require predominantly custom synthesis with longer lead times; multi-vendor gram-scale supply favors the para isomer.

Morpholino(4-nitrophenyl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Selective Cancer Cell Growth Inhibition via G2/M Arrest: Para-Nitro Isomer vs. Ortho and Meta Isomers

Morpholino(4-nitrophenyl)methanone (para-nitro isomer) has been shown to inhibit cancer cell growth by arresting cells in the G2/M phase of the cell cycle, while demonstrating no effect on noncancerous cells even at high concentrations . This selective cytotoxicity profile has not been reported for the ortho-nitro isomer (4-(2-nitrobenzoyl)morpholine, CAS 26162-89-0) or the meta-nitro isomer (4-(3-nitrobenzoyl)morpholine, CAS 26162-90-3) in the available literature [1]. In a specific cell cycle assay using human hepatoma SK-HEP-1 cells treated at 4 µM, the para-nitro compound engaged the G2/M checkpoint, whereas parallel data for the regioisomers under identical conditions are unavailable .

Selective G2/M Arrest vs. Regioisomers
Cross-study comparable
Para isomer uniquely associated with cancer-cell G2/M arrest and sparing of noncancerous cells at tested concentrations. Ortho/meta isomers lack reported cell-cycle or cancer-selectivity data.
Supports cell-model endpoint review
SK-HEP-1 assay at 4 µM; regioisomer-matched data unavailable.
Cancer Cell Cycle Arrest G2/M Checkpoint Selective Cytotoxicity

Nuclear Receptor Inhibition Profile: LXR-beta and DAF-12 Activity

In the NIH Molecular Libraries Program (MLPCN) screening, morpholino(4-nitrophenyl)methanone demonstrated inhibitory activity against two nuclear receptors: the human oxysterol receptor LXR-beta and the C. elegans nuclear hormone receptor DAF-12, each with an IC50 of 67.4 µM (6.74E+4 nM) [1]. This dual activity profile distinguishes it from the meta-nitro isomer, which showed an IC50 of 180 µM (1.80E+5 nM) against the unrelated enzyme dihydroorotase in a separate assay [2]. While these are screening-level data with modest potency, the para isomer's engagement with two therapeutically relevant nuclear receptor targets provides a defined activity fingerprint not shared by the ortho or meta regioisomers.

LXR-beta/DAF-12 Dual IC50
Cross-study comparable
IC50 = 67.4 µM against human LXR-beta and C. elegans DAF-12. Meta isomer reported at 180 µM against dihydroorotase (different target).
Assay potency context for nuclear receptor screening
MLPCN screening data; exact target-matched comparison unavailable.
Nuclear Receptor Inhibition LXR-beta DAF-12 MLPCN Screening

Physicochemical Property Differentiation: Morpholine vs. Piperidine/Piperazine Analogs

The morpholine oxygen in morpholino(4-nitrophenyl)methanone confers distinct physicochemical properties compared to its piperidine and piperazine analogs. The computed XLogP3-AA for the title compound is 0.8, significantly lower than estimated values for 1-(4-nitrobenzoyl)piperidine (predicted XLogP3 ≈ 1.5) and 1-(4-nitrobenzoyl)piperazine (predicted XLogP3 ≈ 0.9) [1]. Additionally, the morpholine derivative has 0 hydrogen bond donors and 4 hydrogen bond acceptors, compared to 0 donors/4 acceptors for the piperidine analog and 1 donor/4 acceptors for the piperazine analog [1]. The presence of the morpholine ether oxygen increases aqueous solubility and reduces lipophilicity relative to the all-carbon piperidine ring, which can influence pharmacokinetic behavior and formulation strategies .

Lipophilicity vs. Piperidine/Piperazine
Class-level inference
XLogP3-AA = 0.8; HBD = 0. Piperidine analog predicted XLogP3 ≈ 1.5; piperazine analog predicted XLogP3 ≈ 0.9 with 1 HBD.
Supports property-based scaffold selection
Computed properties; experimental confirmation advised.
Lipophilicity Hydrogen Bonding Solubility Drug-likeness

Synthetic Accessibility and Commercial Availability: Para Isomer Advantages

Morpholino(4-nitrophenyl)methanone is accessible via a one-step acylation of morpholine with 4-nitrobenzoyl chloride, with reported yields of approximately 95% under standard conditions, and up to quantitative yield using adapted Vilsmeier conditions . In contrast, the ortho-nitro isomer (CAS 26162-89-0) is primarily available through custom synthesis with longer lead times, and the meta-nitro isomer (CAS 26162-90-3) has fewer commercial suppliers [1]. The para isomer is stocked by multiple reputable vendors (Santa Cruz Biotechnology, AKSci, Aladdin, ChemScene) with catalog prices ranging from approximately $96–$131 per gram, ensuring consistent supply for research programs .

Synthetic Access & Supply
Supporting evidence
Yield ≥95% (standard acylation); available from multiple vendors at gram scale. Ortho/meta isomers predominantly custom synthesis.
Procurement reliability context
Vendor landscape and pricing subject to change.
Synthetic Yield Commercial Supply Cost Efficiency Procurement

Morpholino(4-nitrophenyl)methanone: Evidence-Backed Application Scenarios for Procurement and Use


Selective Anticancer Agent Development Targeting G2/M Checkpoint

Based on the documented ability of morpholino(4-nitrophenyl)methanone to arrest cancer cells in the G2/M phase while sparing noncancerous cells , this compound serves as a privileged starting scaffold for medicinal chemistry programs aimed at developing selective G2/M checkpoint inhibitors. Researchers should prioritize the para isomer over the ortho or meta isomers for this phenotype, as the cancer-selectivity data are specific to the 4-nitro substitution pattern . The SK-HEP-1 hepatoma cell line assay at 4 µM provides a validated cell-based model for structure-activity relationship (SAR) expansion .

Nuclear Receptor Chemical Probe Development: LXR-beta and DAF-12

The dual activity against human LXR-beta and C. elegans DAF-12 (IC50 = 67.4 µM for both targets) [1] positions morpholino(4-nitrophenyl)methanone as a structurally simple entry point for developing nuclear receptor chemical probes. Although the potency is modest (screening-level), the morpholine-4-nitrobenzoyl scaffold can be systematically derivatized to improve affinity and selectivity. The MLPCN-validated assay conditions provide a reproducible framework for SAR studies [1].

Physicochemical Property Optimization via Morpholine Scaffold

The computed XLogP3 of 0.8 and the absence of hydrogen bond donors in morpholino(4-nitrophenyl)methanone [2] make it a useful reference compound for optimizing lipophilicity and hydrogen-bonding profiles in drug discovery. Compared to the more lipophilic piperidine analog (predicted XLogP3 ≈ 1.5), the morpholine scaffold may offer advantages for targets requiring lower LogP, such as CNS-penetrant compounds or those benefiting from reduced plasma protein binding [2].

High-Yield Building Block for Parallel Synthesis Libraries

The high synthetic yield (≥95%) and robust acylation chemistry of morpholino(4-nitrophenyl)methanone make it an ideal building block for generating parallel synthesis libraries. The nitro group can be reduced to an aniline for further diversification, while the morpholine amide is stable under diverse reaction conditions. Multi-vendor commercial availability at gram scale supports library production without supply chain interruptions.

Application
Selection Property
Validation Focus
Cell-cycle checkpoint studies
G2/M arrest phenotype with cancer-cell selectivity context
Cell-model endpoint review
Nuclear receptor probe development
Dual LXR-beta/DAF-12 inhibition fingerprint
Screening assay potency context
Property-guided scaffold optimization
Low lipophilicity and zero HBD profile
Computed property verification
Parallel synthesis library production
High-yield acylation and commercial availability
Supply-chain and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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